6-Hexyltetrahydro-2H-pyran-2-one

Catalog No.
S773330
CAS No.
710-04-3
M.F
C11H20O2
M. Wt
184.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Hexyltetrahydro-2H-pyran-2-one

CAS Number

710-04-3

Product Name

6-Hexyltetrahydro-2H-pyran-2-one

IUPAC Name

6-hexyloxan-2-one

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

InChI

InChI=1S/C11H20O2/c1-2-3-4-5-7-10-8-6-9-11(12)13-10/h10H,2-9H2,1H3

InChI Key

YZRXRLLRSPQHDK-UHFFFAOYSA-N

SMILES

CCCCCCC1CCCC(=O)O1

solubility

1 ml in 1 ml 95% alcohol (in ethanol)

Canonical SMILES

CCCCCCC1CCCC(=O)O1

The exact mass of the compound 6-Hexyltetrahydro-2H-pyran-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 ml in 1 ml 95% alcohol (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

6-Hexyltetrahydro-2H-pyran-2-one (CAS 710-04-3), commonly known as δ-undecalactone, is a C11 cyclic ester featuring a six-membered tetrahydropyran ring. In industrial applications, it serves as a high-impact, low-threshold aroma chemical and flavoring agent, characterized by a distinct creamy, milky, buttery, and coconut-like profile. Its physicochemical properties—specifically its moderate lipophilicity (LogP ~3.5) and low vapor pressure—make it a critical building block for dairy flavor formulations, baked goods, and long-lasting fragrance base notes where thermal stability and fat solubility are strictly required[1].

Substituting 6-hexyltetrahydro-2H-pyran-2-one with its structural isomer, γ-undecalactone (a five-membered ring), fundamentally alters the sensory profile from a desired creamy/dairy note to a heavy peach/apricot note, leading to immediate product rejection in dairy and coconut flavor matching. Furthermore, substituting with the shorter-chain homolog δ-decalactone increases the vapor pressure, causing premature volatilization during high-temperature processing such as UHT pasteurization or baking. Finally, the six-membered δ-lactone ring offers distinct hydrolysis kinetics compared to γ-lactones, meaning generic substitutions often fail to maintain aroma stability in aqueous or mildly alkaline emulsions over a prolonged shelf life [1].

Odor Detection Threshold and Dosing Efficiency

Quantitative sensory analysis demonstrates that δ-undecalactone possesses a significantly lower odor detection threshold compared to its five-membered ring isomer, γ-undecalactone. The δ-isomer can be detected at levels as low as 150 ppb, whereas the γ-isomer requires approximately 950 ppb to achieve detection [1]. This >6-fold difference in potency allows formulators to use substantially less material to achieve the target lactonic impact, directly reducing raw material consumption.

Evidence DimensionOdor Detection Threshold (ODT)
Target Compound Data~150 ppb
Comparator Or Baselineγ-Undecalactone (~950 ppb)
Quantified Difference~6.3x lower detection threshold
ConditionsStandardized human olfactory threshold testing

Allows formulators to achieve the target creamy/lactonic profile at significantly lower dosages, optimizing raw material procurement costs and minimizing solvent load.

Thermal Retention and Volatility Control

Chain length directly dictates the volatility of lactones in high-temperature applications. 6-Hexyltetrahydro-2H-pyran-2-one (C11) exhibits a vapor pressure of approximately 0.0019 mmHg at 25°C. In contrast, the shorter-chain homolog δ-decalactone (C10) exhibits a higher vapor pressure of roughly 0.008 mmHg at 25°C [1]. This reduction in volatility for the C11 compound translates to superior retention in the matrix during thermal processing, preventing the flavor from flashing off.

Evidence DimensionVapor Pressure at 25°C
Target Compound Data~0.0019 mmHg
Comparator Or Baselineδ-Decalactone (~0.008 mmHg)
Quantified Difference~4x lower vapor pressure
ConditionsStandard ambient temperature (25°C)

Lower volatility ensures superior flavor and fragrance retention during high-temperature processing (e.g., baking, UHT pasteurization) and extends base-note longevity.

Aqueous Formulation Stability via Ring Geometry

The stability of lactones in aqueous and mildly basic formulations is governed by ring strain. The six-membered tetrahydropyran ring of δ-undecalactone exhibits lower ring strain than the five-membered furanone ring of γ-undecalactone. This structural difference alters the thermodynamics of the ring-opening hydrolysis reaction, providing δ-lactones with distinct stability profiles in water-rich or emulsion-based consumer products where premature hydrolysis would destroy the aroma .

Evidence DimensionHydrolytic Ring Stability
Target Compound Data6-membered ring (lower strain, distinct hydrolysis kinetics)
Comparator Or Baselineγ-Undecalactone (5-membered ring, higher strain)
Quantified DifferenceStructural thermodynamic advantage in specific pH ranges
ConditionsAqueous and emulsion-based matrices

Provides improved shelf-life and sensory stability in aqueous formulations like dairy beverages and fabric care products, preventing premature loss of the active aroma.

High-Temperature Bakery and Confectionery Flavoring

Due to its low vapor pressure (~0.0019 mmHg) compared to shorter-chain lactones, 6-hexyltetrahydro-2H-pyran-2-one is the preferred choice for baked goods and heated confectionery. It survives the thermal processing steps without flashing off, ensuring the final product retains a rich, buttery, and creamy sensory profile [1].

Dairy and Plant-Based Milk Emulsions

The compound's specific 6-membered ring stability and distinct creamy/coconut profile (unlike the peach notes of γ-lactones) make it highly suitable for UHT-pasteurized dairy beverages and plant-based milk alternatives. Its LogP of ~3.5 ensures excellent partitioning into the fat phase of the emulsion, protecting the flavor during extended shelf-life [2].

Long-Lasting Fabric Care and Fine Fragrance Base Notes

In perfumery and household fabric care, the high odor potency (threshold ~150 ppb) and low volatility of this δ-lactone allow it to function as a highly efficient base note. It provides a substantive, long-lasting creamy/tropical accord that remains on fabrics or skin long after the top and heart notes have evaporated [3].

Physical Description

colourless to pale yellow liquid with a creamy, peach-like odou

XLogP3

3.1

Density

0.956-0.961

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1464 of 1506 companies (only ~ 2.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

710-04-3

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2H-Pyran-2-one, 6-hexyltetrahydro-: ACTIVE

Dates

Last modified: 08-15-2023
Yoshikawa et al. Unsaturated aliphatic alcohol as a natural ligand for mouse odorant receptor. Nature Chemical Biology, doi: 10.1038/nchembio.1164, published online 13 January 2013 http://www.nature.com/naturechemicalbiology

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